molecular formula C22H18F3N3O3 B11254340 N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11254340
M. Wt: 429.4 g/mol
InChI Key: CDPBVZPLRQNCNY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a trifluoromethyl benzyl group, and a dihydropyridine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine ring, followed by the introduction of the acetamidophenyl and trifluoromethyl benzyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-acetamidophenyl)-indomethacin amide: Known for its COX-2 inhibition properties.

    4-acetamidophenyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate: Another compound with a similar structure but different functional groups.

Uniqueness: N-(4-acetamidophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18F3N3O3

Molecular Weight

429.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H18F3N3O3/c1-14(29)26-17-8-10-18(11-9-17)27-20(30)19-3-2-12-28(21(19)31)13-15-4-6-16(7-5-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)(H,27,30)

InChI Key

CDPBVZPLRQNCNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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